molecular formula C11H13NO4 B2799041 4-Methoxy-3-(propionylamino)benzoic acid CAS No. 712286-88-9

4-Methoxy-3-(propionylamino)benzoic acid

Cat. No. B2799041
Key on ui cas rn: 712286-88-9
M. Wt: 223.228
InChI Key: HTEOKAIOWHPYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08710098B2

Procedure details

0.6 g 3-amino-4-methoxybenzoic acid (1.0 g, 6 mmol) is dissolved in dry tetrahydrofuran in a 25 ml flask, triethylamine (1.2 ml, 12 mmol) is added into the solution to obtain a transparent yellow solution. The flask in placed in an ice-water bath, the mixture is stirred under nitrogen protection, propionyl chloride (0.78 ml, 9 mmol) is added drop wise into the mixture. After drop wise addition, the mixture stands at room temperature and is allowed to react. The resulted reactant is subsequently filtered, the filtrate is evaporated to dryness and the residue is separated in a silica column to obtain 1.3 g 3-propionamido-4-methoxybenzoic acid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6].C(N(CC)CC)C.[C:20](Cl)(=[O:23])[CH2:21][CH3:22]>O1CCCC1>[C:20]([NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6])(=[O:23])[CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.78 mL
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a transparent yellow solution
CUSTOM
Type
CUSTOM
Details
The flask in placed in an ice-water bath
ADDITION
Type
ADDITION
Details
is added drop wise into the mixture
ADDITION
Type
ADDITION
Details
After drop wise addition
CUSTOM
Type
CUSTOM
Details
stands at room temperature
CUSTOM
Type
CUSTOM
Details
to react
FILTRATION
Type
FILTRATION
Details
The resulted reactant is subsequently filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is separated in a silica column

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)NC=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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